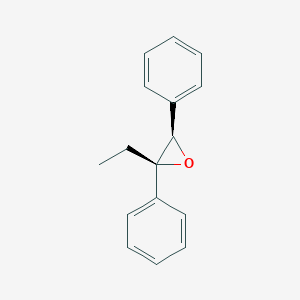
Methyl 1-(methylthio)propyl disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(methylthio)propyl disulfide typically involves the reaction of methylthiol with propyl disulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal catalyst , to facilitate the formation of the disulfide bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the disulfide bond formation .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1-(methylthio)propyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as (DTT) and (TCEP) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted disulfides.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 1-(methylthio)propyl disulfide is used as a building block in organic synthesis. It is employed in the synthesis of more complex sulfur-containing compounds .
Biology: In biological research, this compound is studied for its role in redox biology . It is used to investigate the mechanisms of disulfide bond formation and reduction in proteins .
Medicine: drug development . It is explored for its antioxidant properties and its ability to modulate redox states in cells .
Industry: In the industrial sector, this compound is used as a flavoring agent in food products. It contributes to the characteristic flavors of certain foods, such as onions and garlic .
Mecanismo De Acción
The mechanism of action of methyl 1-(methylthio)propyl disulfide involves its ability to undergo redox reactions . The compound can donate or accept electrons, making it a key player in redox biology . It interacts with thiol groups in proteins, forming or breaking disulfide bonds, which can alter the structure and function of proteins .
Comparación Con Compuestos Similares
- Methyl propyl disulfide
- Ethyl methyl disulfide
- Dimethyl disulfide
Comparison: Methyl 1-(methylthio)propyl disulfide is unique due to its specific methylthio and propyl groups, which confer distinct chemical properties and reactivity . Compared to similar compounds, it has a unique flavor profile and biological activity .
Propiedades
Número CAS |
53897-66-8 |
|---|---|
Fórmula molecular |
C5H12S3 |
Peso molecular |
168.4 g/mol |
Nombre IUPAC |
1-(methyldisulfanyl)-1-methylsulfanylpropane |
InChI |
InChI=1S/C5H12S3/c1-4-5(6-2)8-7-3/h5H,4H2,1-3H3 |
Clave InChI |
OGKCJWOOFUPRSV-UHFFFAOYSA-N |
SMILES canónico |
CCC(SC)SSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
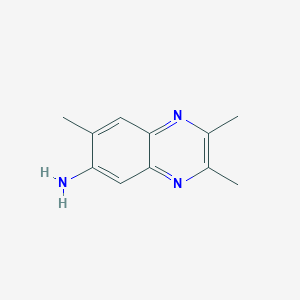

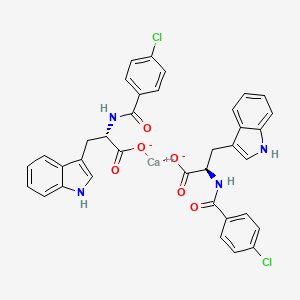
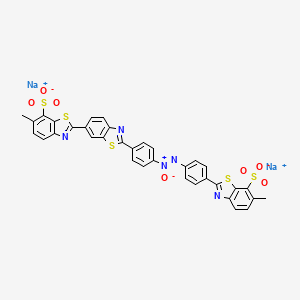
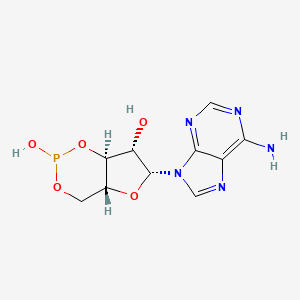
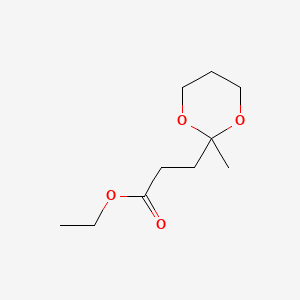
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
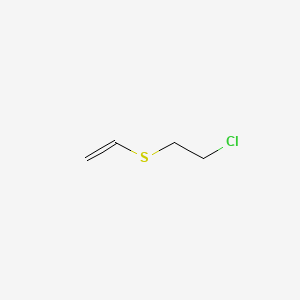

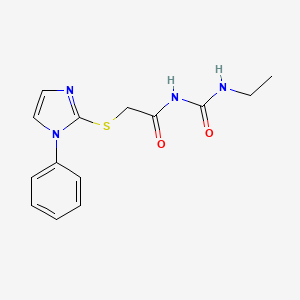
![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)
